molecular formula C20H24N2O2 B7781515 2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine

2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine

Cat. No.: B7781515
M. Wt: 324.4 g/mol
InChI Key: GRZCBPDKMIZUHK-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 3-methoxy-4-propoxyphenyl group.

    Amine Introduction: The ethanamine side chain is introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, catalysis, and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions might be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Various substitution reactions can be performed on the aromatic rings, including halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-2-phenylethanamine: Another indole derivative with similar structural features.

    2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanamine: A compound with a similar substitution pattern on the aromatic ring.

Uniqueness

2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine is unique due to the specific combination of the indole core and the 3-methoxy-4-propoxyphenyl group. This unique structure might confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-(3-methoxy-4-propoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-10-24-19-9-8-14(11-20(19)23-2)16(12-21)17-13-22-18-7-5-4-6-15(17)18/h4-9,11,13,16,22H,3,10,12,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZCBPDKMIZUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(CN)C2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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